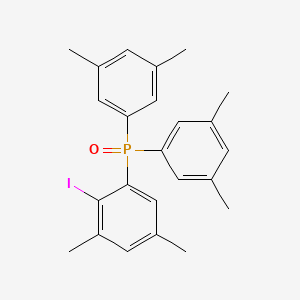
Bis(3,5-dimethylphenyl)(2-iodo-3,5-dimethylphenyl)oxo-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(3,5-dimethylphenyl)(2-iodo-3,5-dimethylphenyl)oxo-lambda~5~-phosphane is a chemical compound that belongs to the class of phosphine oxides It is characterized by the presence of two 3,5-dimethylphenyl groups and one 2-iodo-3,5-dimethylphenyl group attached to a central phosphorus atom
Preparation Methods
The synthesis of Bis(3,5-dimethylphenyl)(2-iodo-3,5-dimethylphenyl)oxo-lambda~5~-phosphane typically involves the reaction of 3,5-dimethylphenylphosphine with iodine in the presence of an oxidizing agent. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Bis(3,5-dimethylphenyl)(2-iodo-3,5-dimethylphenyl)oxo-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The iodine atom can be substituted with other functional groups using reagents such as Grignard reagents or organolithium compounds.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki coupling, to form biaryl compounds.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Bis(3,5-dimethylphenyl)(2-iodo-3,5-dimethylphenyl)oxo-lambda~5~-phosphane has several scientific research applications, including:
Chemistry: It is used as a ligand in the synthesis of metal complexes for catalysis.
Biology: The compound can be used in the study of biological systems where phosphine oxides play a role.
Industry: Used in the production of advanced materials and as a reagent in organic synthesis
Mechanism of Action
The mechanism of action of Bis(3,5-dimethylphenyl)(2-iodo-3,5-dimethylphenyl)oxo-lambda~5~-phosphane involves its ability to act as a ligand, forming complexes with metal ions. These complexes can then participate in various catalytic processes, facilitating chemical reactions by lowering the activation energy. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed .
Comparison with Similar Compounds
Similar compounds to Bis(3,5-dimethylphenyl)(2-iodo-3,5-dimethylphenyl)oxo-lambda~5~-phosphane include:
Bis(3,5-dimethylphenyl)phosphine: Lacks the iodine atom and has different reactivity.
Bis(3,5-dimethylphenyl)phosphine oxide: Similar structure but without the iodine substitution.
Phosphine oxide derivatives: Various derivatives with different substituents on the phenyl rings.
Properties
CAS No. |
540743-29-1 |
|---|---|
Molecular Formula |
C24H26IOP |
Molecular Weight |
488.3 g/mol |
IUPAC Name |
1-bis(3,5-dimethylphenyl)phosphoryl-2-iodo-3,5-dimethylbenzene |
InChI |
InChI=1S/C24H26IOP/c1-15-7-16(2)11-21(10-15)27(26,22-12-17(3)8-18(4)13-22)23-14-19(5)9-20(6)24(23)25/h7-14H,1-6H3 |
InChI Key |
KFCPFIZVJRBHLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)P(=O)(C2=CC(=CC(=C2)C)C)C3=CC(=CC(=C3I)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















